molecular formula C20H16O B13946521 BENZ(a)ANTHRACENE-7-ETHANOL CAS No. 63020-45-1

BENZ(a)ANTHRACENE-7-ETHANOL

Cat. No.: B13946521
CAS No.: 63020-45-1
M. Wt: 272.3 g/mol
InChI Key: NKALMYNXJQQHFR-UHFFFAOYSA-N
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Description

BENZ(a)ANTHRACENE-7-ETHANOL is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its complex structure consisting of four fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZ(a)ANTHRACENE-7-ETHANOL typically involves the reduction of benz(a)anthracene-7,12-dione. One common method includes the use of hydriodic acid and red phosphorus in glacial acetic acid, followed by purification through chromatography . The reaction conditions involve refluxing the mixture for 24 hours and subsequent purification steps to obtain the pure product.

Industrial Production Methods

Industrial production methods for benz(a)anthracene derivatives often involve large-scale chemical reactions under controlled conditions. These methods may include catalytic hydrogenation or other reduction techniques to achieve the desired ethanol derivative. The specific industrial processes are designed to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

BENZ(a)ANTHRACENE-7-ETHANOL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions typically involve the conversion of ketones or quinones to alcohols or hydrocarbons.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydriodic acid and red phosphorus are frequently used for reduction reactions.

    Substitution: Friedel-Crafts alkylation and acylation reactions are common, using catalysts such as aluminum chloride.

Major Products Formed

The major products formed from these reactions include various substituted benz(a)anthracene derivatives, quinones, and alcohols. These products have distinct chemical and physical properties that make them useful in different applications.

Scientific Research Applications

BENZ(a)ANTHRACENE-7-ETHANOL has several scientific research applications, including:

Mechanism of Action

The mechanism of action of BENZ(a)ANTHRACENE-7-ETHANOL involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo redox reactions, leading to the formation of reactive oxygen species (ROS) and other intermediates. These intermediates can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benz(a)anthracene: The parent compound, known for its carcinogenic properties.

    Anthracene: A simpler PAH with three fused benzene rings, used in similar applications.

    Phenanthrene: Another PAH with a different ring structure, also studied for its chemical properties and applications.

Uniqueness

BENZ(a)ANTHRACENE-7-ETHANOL is unique due to its specific functional group (ethanol) attached to the benz(a)anthracene structure. This functional group imparts distinct chemical properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

63020-45-1

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

IUPAC Name

2-benzo[a]anthracen-7-ylethanol

InChI

InChI=1S/C20H16O/c21-12-11-19-17-8-4-2-6-15(17)13-20-16-7-3-1-5-14(16)9-10-18(19)20/h1-10,13,21H,11-12H2

InChI Key

NKALMYNXJQQHFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)CCO

Origin of Product

United States

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